3-Cyclopropylthiophene-2-carbaldehyde
Overview
Description
3-Cyclopropylthiophene-2-carbaldehyde is an organic compound with the molecular formula C8H8OS. It features a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically requires the use of cyclopropylboronic acid and 2-bromo-3-thiophenecarbaldehyde as starting materials, with palladium catalysts and suitable ligands under controlled conditions.
Another method involves the Simmons-Smith reaction, where cyclopropylcarbinol is converted to the corresponding cyclopropyl iodide, which then undergoes a coupling reaction with thiophene-2-carbaldehyde . This method requires the use of zinc-copper couple and diiodomethane under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and reaction optimization may pave the way for more efficient large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bromine, nitric acid, and other electrophilic reagents.
Major Products
Oxidation: 3-Cyclopropylthiophene-2-carboxylic acid.
Reduction: 3-Cyclopropylthiophene-2-methanol.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-Cyclopropylthiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropylthiophene-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The cyclopropyl and thiophene moieties contribute to the compound’s overall reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Cyclopropylthiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
3-Bromothiophene-2-carbaldehyde: Similar structure but with a bromine substituent on the thiophene ring.
Uniqueness
3-Cyclopropylthiophene-2-carbaldehyde is unique due to the presence of both a cyclopropyl group and an aldehyde functional group on the thiophene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-cyclopropylthiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-8-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPWJOBKRZAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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